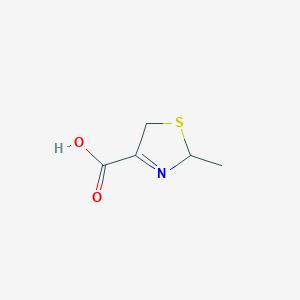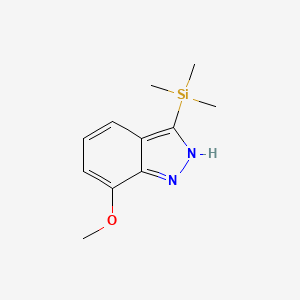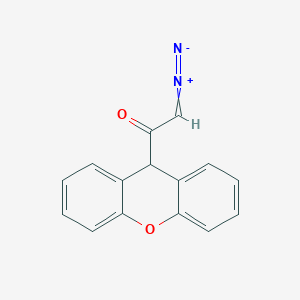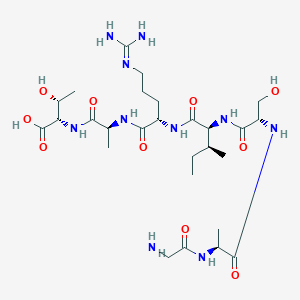![molecular formula C18H13FN2O B12530648 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridoindole core structure, which is further substituted with a 4-fluoro-3-methoxyphenyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This can be achieved through a Fischer indole synthesis, where an appropriate phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the Fluoro and Methoxy Substituents: The 4-fluoro-3-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial and antioxidant properties.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
1-(4-Fluoro-3-methoxyphenyl)acetone: This compound shares the same fluoro and methoxy substituents but differs in the core structure, leading to different chemical and biological properties.
(4-Fluoro-3-methoxyphenyl)boronic acid: This compound is used as a reagent in Suzuki-Miyaura coupling reactions and has different applications compared to the pyridoindole derivative.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C18H13FN2O |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
1-(4-fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H13FN2O/c1-22-16-10-11(6-7-14(16)19)17-18-13(8-9-20-17)12-4-2-3-5-15(12)21-18/h2-10,21H,1H3 |
InChI-Schlüssel |
BVXGNNOZLCJKKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)






![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)




